2-(1-Benzofuran-4-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-4-YL)acetonitrile: is an organic compound that belongs to the class of benzofuran derivatives. The structure of this compound consists of a benzofuran ring attached to an acetonitrile group, making it a versatile compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzofuran-4-YL)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile in the presence of a base . Another method includes the use of α-(2-formylaryloxy)acetonitriles with arylboronic acids, catalyzed by nickel(II) acetylacetonate (Ni(acac)2), to yield 2-aroylbenzofurans .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzofuran-4-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products:
Oxidation: Benzofuran carboxylic acids.
Reduction: Benzofuran amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-(1-Benzofuran-4-YL)acetonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their biological effects . The compound may also interact with DNA and proteins, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
2-Phenylbenzofuran: Similar structure but with a phenyl group instead of an acetonitrile group.
2-Arylbenzofuran: General class of compounds with various aryl substituents on the benzofuran ring.
Uniqueness: 2-(1-Benzofuran-4-YL)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives . This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H7NO |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yl)acetonitrile |
InChI |
InChI=1S/C10H7NO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4H2 |
InChI Key |
XEARDWWYVZVVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.